molecular formula C17H18N4O2 B2791058 N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097914-02-6

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2791058
CAS No.: 2097914-02-6
M. Wt: 310.357
InChI Key: VCHMIHHSRTUPPZ-UHFFFAOYSA-N
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Description

The compound N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine features a benzopyran moiety linked via a carbonyl group to an azetidine (4-membered nitrogen-containing ring) at position 1. The azetidine’s 3-position is substituted with a pyridazin-3-amine group.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(15-8-7-12-4-1-2-5-14(12)23-15)21-10-13(11-21)19-16-6-3-9-18-20-16/h1-6,9,13,15H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHMIHHSRTUPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzopyran ring or the azetidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyridazine/Azetidine Moieties

(a) BPN-15606 (Compound 1)
  • Structure : (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine.
  • Key Features : Pyridazine core with fluorophenyl and imidazole substituents.
  • Activity : Acts as a potent γ-secretase modulator (GSM) for Alzheimer’s disease, with low IC₅₀ values and high selectivity .
  • Comparison : Unlike the target compound, BPN-15606 lacks the benzopyran-azetidine linkage but shares a pyridazine-amine scaffold. The presence of fluorine and imidazole groups likely enhances metabolic stability and target binding.
(b) N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
  • Structure : Azetidine linked to pyrimidin-2-amine.
  • Synthetic Relevance : Commercial availability (Enamine Ltd.) highlights its utility as a building block for nitrogen-rich heterocycles .

Benzopyran-Containing Analogues

(a) Benzopyran Derivatives in Patent Literature
  • Example : N-[4-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-3-nitropyridin-2-amine.
  • Key Features : Benzopyran-like benzimidazole fused with pyridine.
  • Activity : These compounds are synthesized as kinase or protease inhibitors, with detailed MS/NMR validation .

Pharmacological and Physicochemical Properties

Predicted Properties of the Target Compound

  • Metabolic Stability : The azetidine ring may reduce metabolic oxidation compared to larger N-heterocycles (e.g., piperidine).

Comparison with GSM Candidates ()

Property Target Compound BPN-15606
Core Structure Benzopyran-azetidine Fluorophenyl-imidazole
Molecular Weight ~350-400 g/mol (estimated) 432.45 g/mol
Target Unknown γ-Secretase
Selectivity High

The lack of fluorine or imidazole groups in the target compound may limit its GSM activity but could reduce off-target effects.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine to maximize yield?

The synthesis requires precise control of reaction conditions, including:

  • Catalysts : Use of coupling agents like HATU or DCC for amide bond formation between azetidine and benzopyran-carbonyl moieties.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Temperature : Cyclization steps may require elevated temperatures (80–100°C) to drive ring closure, while condensation reactions are performed at room temperature to avoid side products .
  • Reaction time : Extended times (24–48 hours) are critical for multi-step sequences, monitored via TLC or HPLC .

Basic: How can researchers validate the molecular structure of this compound post-synthesis?

Structural confirmation involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify connectivity of benzopyran, azetidine, and pyridazine rings. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₄H₁₆N₄O₂, MW 272.30 g/mol) .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the polycyclic system .

Advanced: What methodological approaches are recommended for identifying biological targets of this compound?

Target identification strategies include:

  • Kinase profiling assays : Screen against panels of recombinant kinases (e.g., EGFR, MAPK) due to structural similarity to kinase inhibitors .
  • Cellular thermal shift assays (CETSA) : Detect target engagement by monitoring protein stability shifts in cell lysates after compound treatment .
  • SPR or ITC : Quantify binding affinity to suspected receptors/enzymes .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

SAR optimization involves:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to improve target affinity. Replace benzopyran with other heterocycles (e.g., quinoline) to modulate solubility .
  • Functional group swaps : Replace the azetidine ring with piperidine or morpholine to assess conformational flexibility .
  • In silico docking : Use molecular dynamics simulations to predict binding poses and guide synthetic modifications .

Advanced: How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

Contradictions may arise from:

  • Assay conditions : Differences in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa) can alter apparent potency. Standardize protocols across labs .
  • Metabolic stability : Use liver microsome assays to evaluate compound degradation, which may reduce efficacy in cell-based vs. enzymatic assays .
  • Off-target effects : Employ CRISPR-based gene knockout or RNAi to validate target specificity .

Advanced: What experimental designs are recommended to assess the compound’s stability under physiological conditions?

Stability studies should include:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC-MS. The benzopyran carbonyl group is susceptible to hydrolysis under acidic conditions .
  • Light/oxygen exposure : Test photostability under UV light and oxidative stability with H₂O₂ to identify protective excipients .
  • Plasma stability : Incubate in human plasma and quantify parent compound loss over 24 hours to predict in vivo half-life .

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